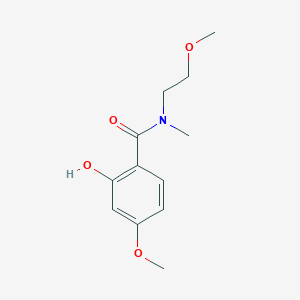
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide is an organic compound with the molecular formula C11H15NO4 It is known for its unique chemical structure, which includes a benzamide core substituted with hydroxy, methoxy, and methoxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxybenzoic acid and 2-methoxyethylamine.
Amidation Reaction: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is converted to an amide by reacting it with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The resulting amide is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-hydroxy-4-methoxybenzamide: Lacks the methoxyethyl and methyl groups, resulting in different chemical properties and reactivity.
2-hydroxy-4-methoxy-N-methylbenzamide: Similar structure but without the methoxyethyl group, leading to variations in its biological activity and applications.
4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide:
Uniqueness
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide is unique due to the presence of both hydroxy and methoxyethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO4/c1-13(6-7-16-2)12(15)10-5-4-9(17-3)8-11(10)14/h4-5,8,14H,6-7H2,1-3H3 |
InChIキー |
SSKUFRDPGBCNPU-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)C(=O)C1=C(C=C(C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


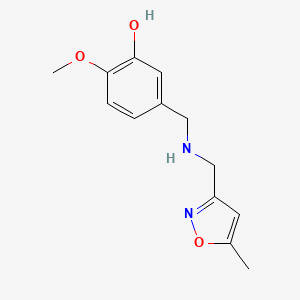
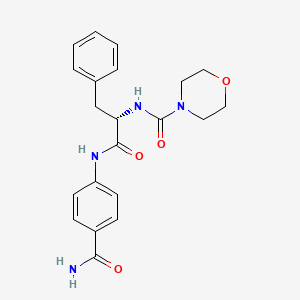
![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
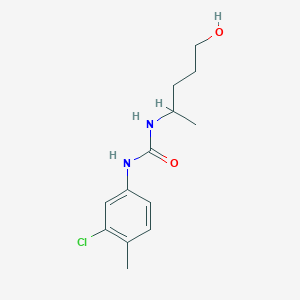
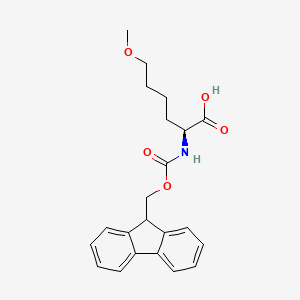
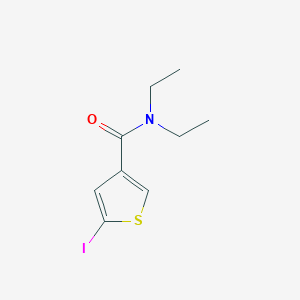
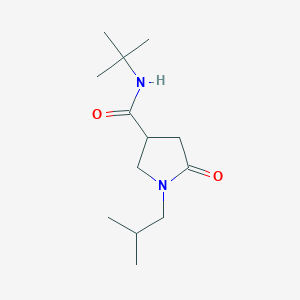
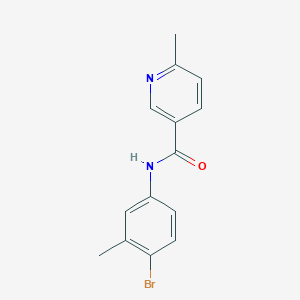
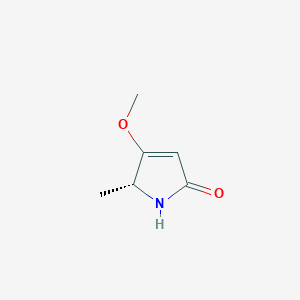
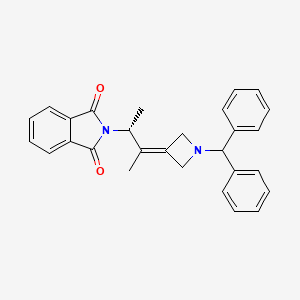
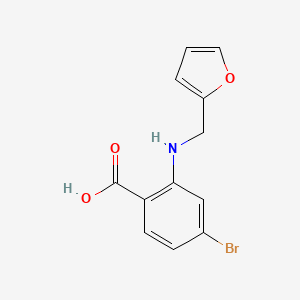
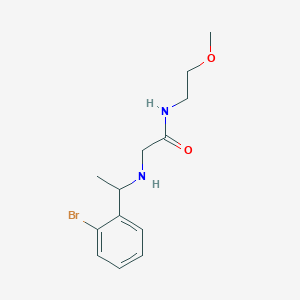
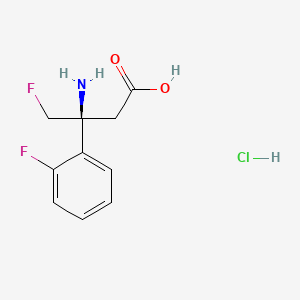
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
